1,4-Diazepan-5-one
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Diazepan-5-ones has been explored through several methods, including:
- Ugi Multicomponent Reaction followed by intramolecular nucleophilic substitution, leading to 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives in high yield (Banfi et al., 2007).
- Microwave Irradiation provides an efficient access to 1,4-diazepan-5-ones, showcasing rapid synthesis in good yields. Catalytic reduction of the synthesized 1,4-diazepin-5-ones yields diazepanes, highlighting the method's versatility (Wlodarczyk et al., 2007).
Molecular Structure Analysis
Structural characterization and conformational analyses of N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones have been carried out using various spectroscopic techniques. These studies reveal preferred conformations and structural insights, important for understanding the compound's reactivity and potential interactions (Sethuvasan et al., 2016).
Chemical Reactions and Properties
1,4-Diazepan-5-ones undergo a variety of chemical reactions, including:
- Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation , showcasing the compound's ability to participate in complex reactions yielding high-value derivatives with significant enantioselectivity. This highlights its potential utility in synthesizing complex molecular architectures (Sercel et al., 2019).
Physical Properties Analysis
The physical properties of 1,4-Diazepan-5-ones, including their crystalline structure and phase behavior, are crucial for their application in material science and drug formulation. Studies focusing on the crystal structures and docking studies provide insights into the compound's molecular interactions and stability (Velusamy et al., 2015).
Chemical Properties Analysis
The chemical properties of 1,4-Diazepan-5-ones, such as reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to their application in synthesis and drug design. Research on their regioselective synthesis and structural studies helps in understanding these aspects better, facilitating the development of more efficient synthetic routes and novel compounds (Alonso et al., 2020).
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Docking Studies : 1,4-Diazepan-5-one derivatives demonstrate significant therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. Research on 1,4-diazepine derivatives, such as t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) and its nitroso derivative (DIAZ2), reveals that these compounds exhibit different molecular conformations and can form dimers through N-H…O hydrogen bonds. These structures can potentially inhibit target proteins and serve as drug molecules (Velusamy et al., 2015).
Microwave-Assisted Synthesis : A novel and efficient microwave-assisted synthesis method for 1,4-diazepan-5-ones has been developed. This method allows for the rapid production of 7-substituted-1,4-diazepin-5-ones in good yields. Catalytic reduction processes can further convert these compounds into 1,4-diazepanes (Wlodarczyk et al., 2007).
Medicinal Chemistry and Drug Synthesis
Palladium-Catalyzed Asymmetric Alkylation : The palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones yields gem-disubstituted diazepanone heterocycles. These compounds, useful in medicinal chemistry, can be synthesized with high yields and enantioselectivity. An example application is in the synthesis of an analogue of the anti-insomnia drug suvorexant (Sercel et al., 2019).
DPP-4 Inhibitors for Diabetes Treatment : N-acyl-1,4-diazepan-2-one derivatives have been optimized as potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitors. These compounds show promise for the treatment of type 2 diabetes, demonstrating significant oral bioavailability and efficacy (Liang et al., 2007).
T-Type Calcium Channel Blockers : 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers. These compounds, like 4s, exhibit selective blocking activity and pharmacokinetic characteristics suitable for investigating T-type calcium channel-related diseases (Gu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1,4-diazepan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLBCQXWDBQFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371954 | |
Record name | 1,4-diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-5-one | |
CAS RN |
34376-54-0 | |
Record name | 1,4-diazepan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diazepan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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